molecular formula C19H20ClN3O2 B2396072 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea CAS No. 891109-01-6

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea

Cat. No. B2396072
M. Wt: 357.84
InChI Key: GJTABTPUGRYYJH-UHFFFAOYSA-N
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Description

The compound appears to be a urea derivative, which suggests it might have applications in medicinal chemistry or materials science. Urea derivatives are often used in the synthesis of pharmaceuticals due to their ability to form hydrogen bonds.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable pyrrolidinone with a phenylethyl isocyanate. The exact conditions would depend on the specific reactivity of the starting materials.



Molecular Structure Analysis

The structure of the compound would be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information on the connectivity of the atoms, the presence of functional groups, and the 3D structure of the molecule.



Chemical Reactions Analysis

The reactivity of the compound would depend on the specific functional groups present. The urea group might be expected to participate in acid-base reactions, while the pyrrolidinone could potentially undergo nucleophilic addition reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its solubility, melting point, and stability, would be determined using standard laboratory techniques. These properties can provide important information for the development of pharmaceutical formulations or materials applications.


Safety And Hazards

The safety and hazards associated with the compound would be assessed using standard toxicology studies. This would provide information on the compound’s potential toxicity, its environmental impact, and appropriate handling procedures.


Future Directions

The future research directions would depend on the initial findings. If the compound shows promising biological activity, it might be further optimized through medicinal chemistry efforts. If it has interesting materials properties, it might be incorporated into new materials or devices.


Please note that this is a general overview and the specifics could vary depending on the exact structure and properties of the compound. For detailed information, it would be necessary to consult the primary literature or conduct experimental studies.


properties

IUPAC Name

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(1-phenylethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-13(14-5-3-2-4-6-14)21-19(25)22-16-11-18(24)23(12-16)17-9-7-15(20)8-10-17/h2-10,13,16H,11-12H2,1H3,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTABTPUGRYYJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea

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